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molecular formula C7H9NO2S B179059 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 119778-44-8

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B179059
M. Wt: 171.22 g/mol
InChI Key: VANMGYYUWZXKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238639B2

Procedure details

To a borane tetrahydrofuran complex solution (1.2 M in THF, 5 mL) was added 4-ethyl-2-methylthiazole-5-carboxylic acid (400 mg) at 0° C. The mixture was stirred at 0° C. to room temperature under argon atmosphere overnight. To the mixture was added 1N HCl at room temperature, and the mixture was extracted with EtOAc. The organic layer was separated, washed successively with brine and water, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (125 mg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([CH3:11])[S:6][C:7]=1[C:8](O)=[O:9])[CH3:2].Cl>C1COCC1>[CH2:1]([C:3]1[N:4]=[C:5]([CH3:11])[S:6][C:7]=1[CH2:8][OH:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)C=1N=C(SC1C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. to room temperature under argon atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1N=C(SC1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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